3-Bromo-2-fluorophenylacetonitrile
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Description
The compound 3-Bromo-2-fluorophenylacetonitrile is a halogenated nitrile that is of interest in various chemical syntheses. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be informative for understanding the chemistry of 3-Bromo-2-fluorophenylacetonitrile.
Synthesis Analysis
The synthesis of halogenated benzonitriles, such as 3-Bromo-2-fluorophenylacetonitrile, can be achieved through various methods. For instance, a two-step synthesis involving palladium-catalyzed arylation followed by acidic deprotection/cyclization has been described for substituted 3-aminoindazoles from 2-bromobenzonitriles . Additionally, a scalable synthesis approach via bromodeboronation of aryl boronic acids has been developed, which could potentially be applied to the synthesis of 3-Bromo-2-fluorophenylacetonitrile .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using X-ray crystallography, revealing details such as space group and unit cell parameters . For example, a compound with a similar halogenated phenyl ring was found to crystallize in the monoclinic space group with specific unit cell parameters . These studies provide a foundation for predicting the molecular structure of 3-Bromo-2-fluorophenylacetonitrile.
Chemical Reactions Analysis
The reactivity of halogenated benzonitriles can be complex and is influenced by the presence of electron-withdrawing groups such as the nitrile and halogens. The literature describes various reactions involving arylacetonitriles, including tandem addition-rearrangement pathways . These insights can help predict the types of chemical reactions that 3-Bromo-2-fluorophenylacetonitrile may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzonitriles are influenced by their molecular structure. Theoretical calculations, such as DFT, can be used to predict vibrational and NMR spectra, which are crucial for understanding the compound's reactivity and stability . The presence of halogens can also affect the compound's boiling point, solubility, and density, although specific data for 3-Bromo-2-fluorophenylacetonitrile is not provided in the papers.
Safety And Hazards
This compound is classified as acutely toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. After handling, one should wash their skin thoroughly. It should not be eaten, drunk, or smoked when using this product .
properties
IUPAC Name |
2-(3-bromo-2-fluorophenyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRBRQNAVKGEHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650422 |
Source
|
Record name | (3-Bromo-2-fluorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-fluorophenylacetonitrile | |
CAS RN |
874285-03-7 |
Source
|
Record name | (3-Bromo-2-fluorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-Bromo-2-fluorophenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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